molecular formula C24H21FN2O4S B2632013 N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 899734-77-1

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2632013
CAS No.: 899734-77-1
M. Wt: 452.5
InChI Key: RWOOWVMLDWLZMF-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 899734-77-1) is a synthetic small molecule with a molecular formula of C24H21FN2O4S and a molecular weight of 452.50 g/mol . This compound belongs to the class of benzothiazole derivatives, which are heterocyclic compounds recognized as privileged structures in medicinal chemistry due to their rigid planarity, distinct electronic properties, and hydrogen-bonding potential, all of which facilitate favorable interactions with biological targets . Benzothiazole cores are frequently investigated in drug discovery for their ability to modulate various enzymatic and receptor activities. For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor, presenting a valuable pharmacological tool for neuroscientific research . Furthermore, other benzothiazole-containing compounds have been explored as inhibitors of key signaling pathways, such as CSF-1R, highlighting the scaffold's relevance in oncology and immunology research . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or tool molecule in hit-to-lead optimization campaigns, fragment-based drug discovery, and other exploratory studies aimed at developing novel therapeutic agents.

Properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-29-18-12-16(13-19(30-2)22(18)31-3)23(28)27(14-15-8-5-4-6-9-15)24-26-21-17(25)10-7-11-20(21)32-24/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOOWVMLDWLZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Benzylamine: The benzothiazole derivative is then coupled with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzyl-substituted benzothiazole.

    Formation of the Trimethoxybenzamide Moiety: The final step involves the reaction of the benzyl-substituted benzothiazole with 3,4,5-trimethoxybenzoic acid under amide coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives, while substitution of the fluoro group can lead to a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole moieties exhibit significant biological activities, including anticancer properties. N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is being investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the trimethoxybenzamide structure may enhance its interaction with biological targets involved in cancer pathways.

Case Study:
A study conducted on related benzothiazole derivatives demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals effectively, suggesting a mechanism that could be leveraged for anticancer therapy .

Interaction with Biological Macromolecules

Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its biological effects. Preliminary studies suggest strong binding affinities to proteins involved in cancer signaling pathways.

Research Techniques:

  • Surface Plasmon Resonance (SPR) : Used to study the binding interactions of the compound with target proteins.
  • Isothermal Titration Calorimetry (ITC) : Employed to measure the thermodynamics of the binding interactions.

Fluorescent Probes

This compound has been explored as a fluorescent probe due to its structural characteristics that allow for effective light absorption and emission.

Applications in Imaging:
Fluorescent derivatives of benzothiazole are utilized in biological imaging to track cellular processes and visualize molecular interactions in real-time. The compound's fluorescence properties can be exploited for enhanced imaging techniques in live-cell studies .

Summary of Structural Features and Potential Benefits

The compound's structure integrates multiple functional groups that may confer distinct pharmacological properties. Below is a summary table highlighting the unique features of this compound compared to similar compounds:

Compound NameStructureUnique Features
This compoundStructureCombines benzothiazole with trimethoxybenzamide; potential anticancer activity
2-amino-N-(4-fluorobenzenesulfonyl)benzothiazoleStructureContains an amino group; may enhance solubility
4-fluorobenzenesulfonamideStructureSimpler structure; potential use as a sulfonamide drug

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 3,4,5-trimethoxybenzamide scaffold is a common motif in medicinal chemistry due to its ability to engage in π-π stacking and hydrogen bonding. Key structural variations among analogs include:

  • Heterocyclic Substituents: 4-Fluoro-1,3-benzothiazol-2-yl (Target Compound): The fluorine atom at the 4-position likely enhances electronegativity and metabolic stability compared to non-fluorinated benzothiazoles. This substitution is rare in the evidence but mirrors strategies in kinase inhibitor design . Furan-2-yl Derivatives: Analogs such as N-(3-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl-3,4,5-trimethoxybenzamide (2a, ) replace the benzothiazole with a furan, decreasing electron-withdrawing effects and possibly bioavailability .
  • N-Substituents: Benzyl Group: The target compound’s benzyl substituent introduces steric bulk and lipophilicity, which may improve membrane permeability but could hinder binding in sterically sensitive targets.

Physicochemical Properties

Melting points and solubility trends reflect substituent effects:

Compound Name Substituents (R1/R2) Melting Point (°C) Key Observations Reference
Target Compound Benzyl / 4-Fluoro-benzothiazol-2-yl N/A Expected high crystallinity due to fluorine and benzothiazole
N-(4-Methylthiazol-2-yl)-3,4,5-TMB* H / 4-Methylthiazol-2-yl N/A Lower lipophilicity vs. benzothiazole analogs
2a () 3-Chlorophenyl / Furan-2-yl 248–250 High melting point due to chlorophenyl and rigid enone
N-(4-Bromophenyl)-3,4,5-TMB 4-Bromophenyl Not reported Bromine increases molecular weight and halogen bonding

*TMB = Trimethoxybenzamide

Biological Activity

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is C24H23F1N2O3SC_{24}H_{23}F_{1}N_{2}O_{3}S, with a molecular weight of approximately 486.54 g/mol. The presence of the benzothiazole moiety and trimethoxybenzamide structure suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Similar compounds have demonstrated the ability to inhibit cell proliferation across various cancer cell lines. For instance, a study on related benzothiazole compounds showed broad-spectrum anticancer activity against the NCI-60 cancer cell line panel, with some compounds achieving growth inhibition (GI50) values as low as 2.02 μM in sensitive cell lines .

Table 1: Summary of Anticancer Activity of Related Benzothiazole Derivatives

Compound NameGI50 (μM)Cancer Cell LineMechanism of Action
Compound B72.02A431Inhibition of AKT/ERK signaling pathways
Compound 4c3.24CNS cancerInduction of apoptosis and cell cycle arrest
PMX610<10Non-small cell lung cancerSelective cytotoxicity

Anti-inflammatory Effects

In addition to anticancer properties, some benzothiazole derivatives have shown anti-inflammatory effects. For example, compound B7 not only inhibited cancer cell proliferation but also reduced levels of inflammatory cytokines such as IL-6 and TNF-α . This dual action positions it as a promising candidate for treating conditions where inflammation and cancer co-exist.

Mechanistic Insights

The mechanism of action for this compound is likely multifaceted:

  • Protein Interactions : Preliminary studies suggest strong binding affinities to proteins involved in cancer pathways. Techniques such as surface plasmon resonance could be employed to further investigate these interactions.
  • Signaling Pathways : The inhibition of key signaling pathways (e.g., AKT and ERK) has been observed in related compounds, which may also apply to this compound .

Study on Antiproliferative Activity

A notable study evaluated the antiproliferative activity of a series of benzothiazole derivatives against various cancer cell lines. The results indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. The study's findings emphasized the importance of structural diversity in developing effective anticancer agents .

Evaluation of Inflammatory Response

Another research effort focused on assessing the anti-inflammatory properties of benzothiazole derivatives. The results showed that certain compounds could effectively reduce pro-inflammatory cytokine levels while simultaneously inhibiting tumor growth in vitro .

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